![molecular formula C7H6BrFO2S B1523666 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene CAS No. 1039744-23-4](/img/structure/B1523666.png)
2-Bromo-4-fluoro-1-(methylsulfonyl)benzene
Overview
Description
2-Bromo-4-fluoro-1-(methylsulfonyl)benzene is a chemical compound with the molecular formula C7H6BrFO2S . It has a molecular weight of 253.09 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with bromo, fluoro, and methylsulfonyl groups . The InChI code for this compound is 1S/C7H6BrFO2S/c1-12(10,11)7-3-2-5(9)4-6(7)8/h2-4H,1H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 253.09 . The compound should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
Fluorophore Development
A novel architecture for green fluorophores based on 2,5-bis(methylsulfonyl)-1,4-diaminobenzene has been established. This compound, with its effective push-pull system supported by intramolecular hydrogen bonding, demonstrates high fluorescence emission, photostability, and is solid-state emissive, water-soluble, and solvent- and pH-independent. Its quantum yields are Φ=0.67 with a Stokes shift of 140 nm in water, marking a significant departure from traditional flat and rigid molecular designs for green fluorophores comprising a single benzene ring (Beppu et al., 2015).
Chemical Synthesis
In the realm of chemical synthesis, 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF) has been developed as a new fluorosulfonylation reagent. This reagent, with its three addressable handles (vinyl, bromide, and sulfonyl fluoride), functions as a tris-electrophile and a sulfur(vi) fluoride exchange (SuFEx) clickable material. Its application in the regioselective synthesis of 5-sulfonylfluoro isoxazoles through a [3+2] cycloaddition with N-hydroxybenzimidoyl chlorides provides a direct route to functionalized isoxazoles possessing sulfonyl fluoride moieties (Leng & Qin, 2018).
Solubility Studies
The solubility of 1-fluoro-4-(methylsulfonyl)benzene in various organic solvents has been experimentally determined, showing that its solubility decreases in the order of chloroform > acetone > ethyl acetate > toluene > ethanol across temperatures from 288.40 to 331.50 K. The experimental data were well-correlated using the modified Apelblat equation, with average relative deviations of less than 2.92% (Qian, Wang, & Chen, 2014).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that bromo and fluoro groups in organic compounds often participate in electrophilic aromatic substitution reactions, which could potentially alter the function of target molecules .
Biochemical Pathways
The specific biochemical pathways affected by 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene are currently unknown. It’s possible that this compound could affect various pathways depending on its molecular targets .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The effects would likely depend on the specific molecular targets and biochemical pathways that the compound affects .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, the compound should be stored in a dark place and sealed in dry conditions .
properties
IUPAC Name |
2-bromo-4-fluoro-1-methylsulfonylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO2S/c1-12(10,11)7-3-2-5(9)4-6(7)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSRQQAHADUCSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682093 | |
Record name | 2-Bromo-4-fluoro-1-(methanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1039744-23-4 | |
Record name | 2-Bromo-4-fluoro-1-(methanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.